2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine
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Overview
Description
2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine typically involves the reaction of 2-(2H-1,2,3-triazol-2-yl)ethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-Triazol-2-yl)ethanol
- 1,2,3-Triazole
- 2-(2H-1,2,3-Triazol-2-yl)ethanamine
Uniqueness
2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine is unique due to its specific structure, which combines the triazole ring with an ethoxyethanamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the ethoxy group can enhance its solubility and reactivity compared to simpler triazole derivatives .
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-[2-(triazol-2-yl)ethoxy]ethanamine |
InChI |
InChI=1S/C6H12N4O/c7-1-5-11-6-4-10-8-2-3-9-10/h2-3H,1,4-7H2 |
InChI Key |
OIVNKVVKBLKCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1)CCOCCN |
Origin of Product |
United States |
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